molecular formula C17H17N5O2S B11388432 1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388432
M. Wt: 355.4 g/mol
InChI Key: UNCPGYRHXXZGCZ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a thiadiazole ring, and a carboxamide group.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridazine and thiadiazole rings, followed by their coupling to form the final compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound is also characterized by a 4-methylphenyl group and has similar biological activities.

    4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound contains a 4-methylphenyl group and is studied for its antimicrobial properties. The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-10(2)16-19-20-17(25-16)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,18,20,24)

InChI Key

UNCPGYRHXXZGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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